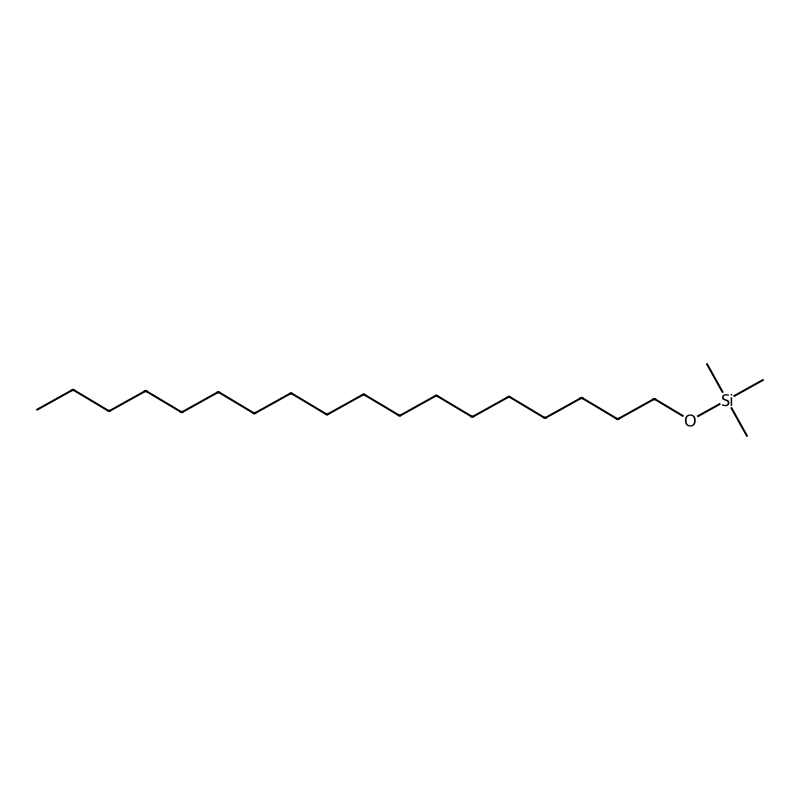Trimethyl(octadecyloxy)silane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Functionalization:
Silane, trimethyl(octadecyloxy)-, abbreviated as TMOS, is an organosilane compound synthesized by reacting octadecanol with trimethylchlorosilane. This reaction typically involves a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the substitution of the chlorine atom with the octadecyl group (C₁₈H₃₇).
TMOS can be further functionalized by reacting its trimethylsilyl group (Si(CH₃)₃) with various reagents, allowing for the attachment of diverse functional groups. This versatility makes TMOS a valuable building block in the synthesis of various materials with tailored properties.
Applications in Material Science:
TMOS finds applications in various material science fields due to its unique properties:
- Hydrophobic modification: The long, aliphatic chain (octadecyl group) in TMOS imparts strong hydrophobic (water-repelling) character. This property is exploited in the surface modification of materials, such as silica particles, to render them water-resistant.
- Silanization: TMOS can be used for silanization, a process that covalently bonds silane molecules to the surface of various materials. This creates a strong and stable interface between the organic molecule and the inorganic substrate, improving adhesion, wettability, and other surface properties.
- Polymer synthesis: TMOS can be incorporated into the backbone of various polymers, leading to materials with unique properties. For instance, TMOS-containing polymers exhibit improved thermal stability, hydrophobicity, and biocompatibility, making them suitable for various applications like drug delivery and bioengineering.
Other Potential Applications:
Beyond material science, research is exploring the potential applications of TMOS in other fields such as:
- Biomedical applications: TMOS is being investigated for its potential use in drug delivery systems and biocompatible coatings for medical devices.
- Electronic applications: TMOS may be useful in the development of organic electronic devices due to its ability to modify surface properties and create self-assembled monolayers.
Trimethyl(octadecyloxy)silane is a silane compound with the molecular formula C21H46OSi and a molecular weight of 342.67 g/mol. It features a trimethylsilyl group attached to an octadecyloxy chain, making it a long-chain alkyl silane. This compound is primarily utilized for surface modification due to its hydrophobic properties, which enhance the compatibility of materials with organic solvents and improve their resistance to moisture and chemicals .
- Hydrolysis: Upon exposure to moisture, it hydrolyzes to form silanol groups, which can further condense to create siloxane networks. This reaction is crucial for its application in surface treatments.
- Condensation Reactions: The silanol groups formed can react with other silanes or hydroxyl-containing compounds, leading to the formation of siloxane bonds. This property is beneficial in creating durable coatings and adhesives.
- Reactivity with Organic Compounds: The octadecyloxy group allows for reactions with organic substrates, enhancing its utility in organic synthesis and material science .
Trimethyl(octadecyloxy)silane can be synthesized through several methods:
- Direct Alkylation: The reaction of octadecanol with trimethylchlorosilane in the presence of a base (e.g., sodium hydroxide) leads to the formation of trimethyl(octadecyloxy)silane.
- Hydrosilylation: This method involves the addition of octadecene to a silane precursor under catalytic conditions, resulting in the formation of the desired product.
- Esterification: The reaction between octadecanol and trimethylsilyl chloride can also yield trimethyl(octadecyloxy)silane through esterification reactions .
Trimethyl(octadecyloxy)silane is utilized in various applications:
- Surface Modification: It is widely used as a surface modifier for materials such as glass, metals, and polymers, enhancing their hydrophobicity and chemical resistance.
- Coatings: The compound serves as an effective component in protective coatings, improving durability against environmental factors.
- Biomedical
Several compounds share structural similarities with trimethyl(octadecyloxy)silane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Trimethyl(dodecyloxy)silane | C15H32OSi | Shorter alkyl chain; used for similar surface modifications. |
| Trimethyl(phenoxy)silane | C12H18OSi | Aromatic group; offers different chemical reactivity. |
| Trimethyl(stearyloxy)silane | C21H46OSi | Similar hydrophobic properties; used in coatings and adhesives. |
Uniqueness of Trimethyl(octadecyloxy)silane
Trimethyl(octadecyloxy)silane stands out due to its long-chain alkyl group, which provides enhanced hydrophobicity compared to shorter-chain analogs. This unique property makes it particularly effective for applications requiring high moisture resistance and durability in harsh environments . Its versatility in both industrial and biomedical fields further emphasizes its significance among similar compounds.
The development of organosilicon chemistry traces back to 1863, when French chemists C. Fiedler and J. M. Crafts synthesized tetraethylsilane ($$ \text{Si}(\text{C}2\text{H}5)_4 $$), marking the inception of silicon-carbon bond research. Trimethyl(octadecyloxy)silane emerged later as part of efforts to tailor silanes for specialized applications. Its synthesis builds on foundational methods established in the mid-20th century, where alkylchlorosilanes were reacted with alcohols to produce alkoxysilanes. The compound’s commercial significance grew alongside advancements in hydrophobic coatings and biomaterial engineering, reflecting the broader evolution of organosilicon applications.
Structural and Functional Significance in Organosilane Chemistry
Trimethyl(octadecyloxy)silane’s structure combines a hydrolytically stable trimethylsilyl group ($$ \text{Si}(\text{CH}3)3 $$) with an 18-carbon alkyl chain ($$ \text{C}{18}\text{H}{37}\text{O} $$). This configuration confers dual functionality:
- The silane moiety reacts with hydroxylated surfaces (e.g., glass, metals) to form covalent Si-O bonds, anchoring the molecule.
- The long alkyl chain creates a hydrophobic interphase, shielding substrates from water and enhancing chemical resistance.
The compound’s effectiveness hinges on its ability to reduce surface energy. Studies demonstrate that longer alkyl chains ($$ \text{C}{18} $$) outperform shorter analogs ($$ \text{C}{12} $$) in hydrophobicity, as evidenced by contact angles exceeding 110° on quartz and calcite. This structure-property relationship underscores its dominance in applications requiring durable water repellency.
Physical Description
UNII
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Silane, trimethyl(octadecyloxy)-: ACTIVE








